molecular formula C10H12N2O2 B7842263 5-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one

5-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B7842263
M. Wt: 192.21 g/mol
InChI Key: IPRHLELHZYZODK-UHFFFAOYSA-N
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Description

5-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C10H12N2O2. It belongs to the class of benzoxazoles, which are heterocyclic aromatic organic compounds containing an oxygen and a nitrogen atom in a fused benzene and oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of propylamine with a suitable benzene derivative under specific reaction conditions. One common method is the reaction of 3-propyl-2-aminophenol with an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzoxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction to the corresponding amine or alcohol derivatives.

  • Substitution: Formation of substituted benzoxazoles with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one is used as a building block for the synthesis of more complex organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural substrates makes it a valuable tool for probing biological pathways and understanding molecular interactions.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other colorants. Its unique chemical properties make it suitable for applications requiring stability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 5-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

  • 5-Amino-2,3-dihydro-1,3-benzoxazol-2-one

  • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one

  • 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-

Uniqueness: 5-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its propyl group, which imparts different chemical and physical properties compared to its analogs. This structural variation can lead to differences in reactivity, biological activity, and industrial applications.

Properties

IUPAC Name

5-amino-3-propyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-5-12-8-6-7(11)3-4-9(8)14-10(12)13/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRHLELHZYZODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)N)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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